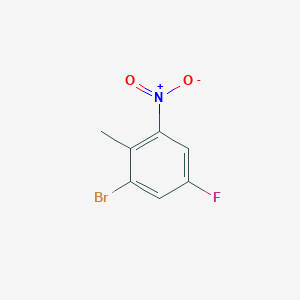

2-Bromo-4-fluoro-6-nitrotoluene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-5-fluoro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDFTBJXUXQPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378424 | |

| Record name | 2-Bromo-4-fluoro-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-33-5 | |

| Record name | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-6-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Fluoro 6 Nitrotoluene

Precursor Synthesis and Functionalization Strategies

The synthesis of 2-Bromo-4-fluoro-6-nitrotoluene is typically achieved through a sequential functionalization strategy, starting with a suitable precursor. The most common route involves the bromination of 4-fluoro-2-nitrotoluene (B1294404). chemicalbook.com This approach highlights the importance of the order of substituent introduction, as the directing effects of the existing groups on the aromatic ring dictate the position of subsequent functionalization. masterorganicchemistry.com

Nitration Pathways in the Synthesis of Halogenated Toluenes

The introduction of a nitro group (—NO₂) onto a halogenated toluene (B28343) ring is a critical step in forming the necessary precursors. This electrophilic aromatic substitution is typically achieved using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). cerritos.eduorganicchemistrytutor.com The role of sulfuric acid is to act as a catalyst by protonating nitric acid, which leads to the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org

For the synthesis of a precursor like 4-fluoro-2-nitrotoluene, the starting material would be 4-fluorotoluene. The existing fluorine and methyl groups direct the incoming nitro group. The methyl group is an activating, ortho-, para-director, while fluorine is a deactivating, ortho-, para-director. The nitration of fluorotoluenes has been studied using solid acid catalysts and 70% nitric acid, showing that regioselectivity is achievable under mild conditions. rsc.org For instance, the nitration of 2-fluorotoluene (B1218778) can yield 2-fluoro-5-nitrotoluene (B1294961) with high selectivity. rsc.org The presence of water in less concentrated nitric acid can be problematic for deactivated systems, often necessitating stronger dehydrating conditions or alternative nitrating agents. researchgate.net

Bromination Approaches for Aromatic Rings

The bromination of aromatic rings is a cornerstone of organic synthesis, providing valuable aryl bromide intermediates. nih.gov When the aromatic ring is deactivated by electron-withdrawing groups, such as the nitro group and fluorine atom present in the 4-fluoro-2-nitrotoluene precursor, the reaction requires more forceful conditions than the bromination of activated rings. organic-chemistry.org Standard conditions like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) may be insufficient. pressbooks.pub

For deactivated arenes, a common and effective method is the use of N-bromosuccinimide (NBS) in a strong acid medium, such as concentrated sulfuric acid. chemicalbook.comorganic-chemistry.org This system enhances the electrophilicity of the bromine atom. Another approach for moderately deactivated arenes involves using tribromoisocyanuric acid in trifluoroacetic acid at room temperature, which can prevent the polybromination that might occur in concentrated sulfuric acid. organic-chemistry.org The choice of brominating agent and conditions is crucial for achieving high regioselectivity and yield.

Optimized Reaction Conditions and Process Parameters

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and product purity while minimizing side reactions.

Catalytic Systems in this compound Synthesis

In the specific synthesis of this compound from 4-fluoro-2-nitrotoluene, concentrated sulfuric acid serves as a potent catalyst. chemicalbook.com It activates the brominating agent, N-bromosuccinimide (NBS), by protonating it, thereby generating a more powerful electrophilic bromine species capable of attacking the electron-deficient aromatic ring. organic-chemistry.org

In the broader context of the precursor's synthesis via nitration, sulfuric acid is essential for generating the nitronium ion electrophile from nitric acid. libretexts.org The catalytic system must be strong enough to overcome the deactivating effects of the substituents already present on the aromatic ring. In some cases, for deactivated substrates, alternative systems like N-halosuccinimides activated in trifluoromethanesulfonic acid or BF₃-H₂O are employed for halogenations. organic-chemistry.org

Solvent Effects and Reaction Medium Selection (e.g., chloroform (B151607), trifluoroacetic acid)

The choice of solvent can significantly influence the outcome of the synthesis. In a documented synthesis of this compound, trifluoroacetic acid (TFA) is used as the reaction medium. chemicalbook.com TFA is a strong organic acid that is an excellent solvent for the reactants and also assists in activating the brominating agent. commonorganicchemistry.comwikipedia.org Its use can avoid unwanted side reactions like polybromination that are sometimes observed when using neat sulfuric acid as the solvent. organic-chemistry.orgacs.org

Chloroform (CHCl₃) is another solvent employed in nitration and halogenation reactions. google.comgoogle.com For example, the nitration of toluene has been performed in chloroform. google.com It is a relatively inert solvent, but its polarity can influence reaction rates and selectivity. In some nitration processes, chloroform is used to dissolve the aromatic substrate before the addition of the nitrating mixture. google.com The reaction of chloroform itself with concentrated nitric acid can produce chloropicrin, a consideration in reaction design. vedantu.comyoutube.com

Temperature and Time Optimization for Enhanced Yield and Selectivity

Controlling reaction temperature and duration is fundamental to achieving high yield and selectivity. For the bromination of 4-fluoro-2-nitrotoluene, the reaction is typically conducted at room temperature (around 20°C) for an extended period, such as 16 to 24 hours, to ensure complete conversion. chemicalbook.com

Nitration reactions are often highly exothermic and require careful temperature control. The nitration of toluene, for example, is frequently carried out at low temperatures (e.g., -10°C to 5°C) to control the reaction rate and prevent over-nitration to dinitrotoluene or trinitrotoluene. cerritos.eduoc-praktikum.de After the initial addition, the reaction may be allowed to proceed for several hours at room temperature. oc-praktikum.de The optimal temperature and time depend on the reactivity of the substrate and the strength of the nitrating system. nih.govgoogle.com For instance, one patented process for nitrating 2-bromo-4-fluorophenol (B1268413) using a sulfuric-nitric acid mixture in chloroform involves raising the temperature to 45°C for 3 hours after the initial addition. google.com

Data Tables

Table 1: Synthesis of this compound This table details a specific literature procedure for the synthesis of the target compound. chemicalbook.com

| Parameter | Details |

| Starting Material | 4-Fluoro-2-nitrotoluene |

| Reagents | N-Bromosuccinimide (NBS), Sulfuric acid (conc.) |

| Solvent | Trifluoroacetic acid |

| Temperature | Room Temperature (20°C) |

| Time | 16 hours |

| Yield | ~100% (crude product) |

Table 2: Influence of Reaction Parameters on Toluene Nitration This table summarizes how different conditions can affect the nitration of toluene, a model substrate.

| Parameter | Condition | Observation | Reference |

| Temperature | Below 5°C | Controlled reaction, favors mononitration | oc-praktikum.de |

| Temperature | 110-150°C (Flow Chem) | High conversion rate to trinitrotoluene | nih.gov |

| Time | 2-3 hours (post-addition) | Sufficient for completion at room temperature | oc-praktikum.de |

| Reagent Ratio | HNO₃:DNT molar ratio 1:1 to 5:1 | Significant impact on conversion rate | nih.gov |

Purification Techniques and Yield Optimization Strategies

The effective purification of this compound is critical for its use in further applications, ensuring the removal of unreacted starting materials, by-products, and solvents. The choice of purification method directly impacts the final yield and purity of the compound. Common strategies involve a combination of aqueous workup, extraction, and chromatographic or recrystallization techniques.

Following synthesis, which often involves the bromination of 4-fluoro-2-nitrotoluene, a typical workup procedure is initiated by pouring the reaction mixture into ice and water. chemicalbook.com This step quenches the reaction and precipitates the crude product. The product is then extracted from the aqueous phase using an organic solvent, commonly ethyl acetate. chemicalbook.com The organic layer is subsequently washed with water and brine to remove residual acids and water-soluble impurities. chemicalbook.com After washing, the organic solution is dried using a drying agent like magnesium sulfate (B86663) (MgSO₄) and the solvent is removed under vacuum to yield the crude product.

One reported synthesis yielded 15.0 g of crude 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (an isomer/alternative name for the target compound) from 10.0 g of 4-fluoro-2-nitrotoluene, indicating a crude yield of 100%. chemicalbook.com However, this figure represents the weight of the material before definitive purification and likely contains residual solvents and impurities.

For obtaining high-purity this compound, two primary methods are employed: flash chromatography and recrystallization.

Flash Chromatography: This technique is effective for separating the target compound from closely related impurities. The crude residue is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A solvent system is then passed through the column to elute the components at different rates. The fractions containing the pure product are collected, and the solvent is evaporated to afford the purified compound.

Recrystallization: This method is used for purifying solid compounds. For a structurally similar compound, 2-bromo-4-fluoro-6-nitrophenol, recrystallization from ethyl alcohol was effective, yielding a light yellow product with a yield of 89%. google.com This suggests that alcohols like ethanol (B145695) could be suitable solvents for recrystallizing this compound. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain dissolved in the mother liquor.

Yield optimization is intrinsically linked to the efficiency of these purification steps. Minimizing product loss during extractions, transfers, and the chosen purification method is key. The selection of the appropriate solvent for extraction and recrystallization is crucial to maximize recovery.

Table 1: Purification and Yield Data

| Starting Material | Purification Steps | Purification Method | Reported Yield | Source |

|---|---|---|---|---|

| 4-Fluoro-2-nitrotoluene | Dilution with ethyl acetate, washed with water and brine, dried (MgSO₄), solvent removed in vacuo. | Flash Chromatography | Not explicitly stated for purified product. | |

| 4-Fluoro-2-nitrotoluene | Poured into ice/water, extracted with ethyl acetate, washed with brine, dried, concentrated. | None specified for final product | 100% (crude) | chemicalbook.com |

| 2-Bromo-4-fluorophenol (for a similar compound) | Washing with water and saturated salt water, drying with anhydrous sodium sulfate, filtration, evaporation. | Recrystallization from ethyl alcohol | 89% (purified) | google.com |

Mechanistic Investigations of Reactions Involving 2 Bromo 4 Fluoro 6 Nitrotoluene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. In the case of 2-Bromo-4-fluoro-6-nitrotoluene, the existing substituents profoundly influence the rate and regioselectivity of any further electrophilic attack.

The position of an incoming electrophile on the benzene (B151609) ring of this compound is determined by the cumulative directing effects of the four substituents. The directing effects of these groups are well-established in organic chemistry.

Nitro group (-NO₂): A powerful deactivating group and a meta-director due to its strong electron-withdrawing nature through both resonance and inductive effects.

Bromo (-Br) and Fluoro (-F) groups: These halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate when attack occurs at these positions.

Methyl group (-CH₃): An activating group and an ortho-, para-director due to its electron-donating hyperconjugation and weak inductive effects.

In this compound, there are two vacant positions on the aromatic ring for potential substitution (C3 and C5). The directing effects of the substituents on these positions are summarized below:

| Substituent | Position | Directing Effect on C3 | Directing Effect on C5 |

| Methyl (-CH₃) | C1 | Ortho | Para |

| Bromo (-Br) | C2 | Ortho | Meta |

| Nitro (-NO₂) | C6 | Meta | Ortho |

| Fluoro (-F) | C4 | Ortho | Ortho |

The synthesis of this compound itself provides insight into the regioselectivity of electrophilic substitution. One reported synthesis involves the electrophilic bromination of 4-fluoro-2-nitrotoluene (B1294404) using N-bromosuccinimide (NBS) in the presence of sulfuric and trifluoroacetic acid. chemicalbook.com In the starting material, 4-fluoro-2-nitrotoluene, the activating methyl group and the ortho-, para-directing fluorine atom guide the incoming electrophile (Br⁺). The observed product, this compound, indicates that bromination occurs at the position ortho to the methyl group and ortho to the fluorine, and meta to the nitro group. This outcome underscores the powerful directing influence of the activating methyl group in concert with the fluorine atom, overriding the deactivating effect of the nitro group.

For further electrophilic substitution on this compound, the ring is heavily deactivated by the presence of three electron-withdrawing groups (NO₂, Br, F). Any reaction would be slow and require harsh conditions. The most likely position for substitution would be C5, which is para to the activating methyl group and ortho to the fluorine atom. However, this position is also ortho to the deactivating nitro group and meta to the bromo group, leading to conflicting directing effects and likely a mixture of products under forcing conditions.

Specific kinetic or thermodynamic data for the electrophilic substitution of this compound are not extensively documented in publicly available literature. However, the kinetic profile can be inferred from the electronic properties of the substituents. The presence of three deactivating groups (nitro, bromo, fluoro) significantly reduces the electron density of the aromatic ring, making it much less nucleophilic than benzene. Consequently, the activation energy for electrophilic attack is substantially higher, and the reaction rates are much slower.

Nucleophilic Aromatic Substitution Reactions

Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). byjus.com This reaction pathway is highly relevant for this compound due to the presence of the activating nitro group.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. youtube.comlibretexts.org The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orgyoutube.com These groups stabilize the negatively charged intermediate formed upon nucleophilic attack.

In this compound, the nitro group is positioned ortho to the bromine atom and para to the fluorine atom. This arrangement provides strong activation for the substitution of either halogen. A nucleophile can attack the carbon bearing the bromine (C2) or the carbon bearing the fluorine (C4). In both cases, the resulting negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance, which provides significant stabilization for the intermediate.

The choice of which halogen is displaced depends on two competing factors:

Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Br bond, which would suggest that bromide is a better leaving group.

Electronegativity and Rate-Determining Step: The first step, the attack of the nucleophile, is typically the rate-determining step. The highly electronegative fluorine atom makes the carbon to which it is attached (C4) more electrophilic and thus more susceptible to nucleophilic attack.

In many SNAr reactions, the attack of the nucleophile is the slow step, and thus fluoride (B91410) is often displaced more rapidly than other halogens despite its poor leaving group ability in SN2 reactions. Therefore, depending on the nucleophile and reaction conditions, substitution could potentially occur at either the bromo- or fluoro-substituted position.

The resonance-stabilized anionic intermediate formed during an SNAr reaction is known as a Meisenheimer complex. libretexts.orgyoutube.com While specific studies isolating or characterizing a Meisenheimer complex from this compound are not readily found, its putative structure can be described.

If a nucleophile (e.g., methoxide, CH₃O⁻) attacks at C2 (displacing bromide), the resulting Meisenheimer complex would have the negative charge delocalized over the aromatic ring and, most importantly, onto the nitro group. The resonance structures show the charge distributed on the carbons ortho and para to the site of attack, as well as on the oxygen atoms of the nitro group.

Reduction Reactions of the Nitro Group

The nitro group is readily reduced to an amino group, a transformation of significant synthetic utility. A variety of reagents can accomplish this reduction, offering different levels of chemoselectivity. sci-hub.storganic-chemistry.org The reduction of this compound would yield 2-Bromo-4-fluoro-6-aminotoluene.

Common methods for the reduction of aromatic nitro compounds are applicable here and are summarized in the table below.

| Reducing Agent/System | General Conditions & Notes |

| Catalytic Hydrogenation | |

| H₂, Pd/C | Hydrogen gas, often at atmospheric or slightly elevated pressure, with a palladium on carbon catalyst. Highly efficient. organic-chemistry.org |

| Transfer Hydrogenation (e.g., HCOOH, HSiCl₃) | Uses a hydrogen donor in the presence of a catalyst (e.g., Pd/C or an iron complex). Often offers good chemoselectivity. organic-chemistry.org |

| Metal Hydride Reduction | |

| NaBH₄/I₂ | Generates BI₃ in situ as the active reductant. organic-chemistry.org |

| Dissolving Metal Reduction | |

| Sn, HCl or Fe, HCl | A classic method using a metal in acidic solution. The use of iron is common on an industrial scale. sci-hub.st |

| Zn, NH₄Cl | A milder, more neutral method that can be selective in the presence of other reducible groups. |

The choice of reducing agent would be critical if other functional groups that are sensitive to reduction were present. In the case of this compound, the primary concern would be the potential for dehalogenation (reductive removal of bromine or fluorine), particularly with catalytic hydrogenation under harsh conditions. Milder, more chemoselective methods, such as transfer hydrogenation or certain dissolving metal systems, would likely be preferred to preserve the halogen substituents. sci-hub.st

Functional Group Interconversions and Derivatization

The chemical scaffold of this compound, possessing a strategically substituted benzene ring with nitro, bromo, and methyl functional groups, offers a versatile platform for a variety of functional group interconversions and derivatization reactions. These transformations are pivotal in the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates. The reactivity of each functional group can be selectively manipulated through carefully chosen reagents and reaction conditions, allowing for the targeted synthesis of a diverse array of derivatives.

The primary avenues for the derivatization of this compound involve the reduction of the nitro group, substitution of the bromine atom, and reactions of the methyl group. Each of these transformations opens up new synthetic pathways, enabling the introduction of a wide range of other functionalities and the construction of novel molecular architectures.

One of the most significant applications of this compound is as an intermediate in the synthesis of Remibrutinib, a drug currently in clinical development for the treatment of chronic urticaria. This underscores the importance of understanding and optimizing the reactions involving its functional groups.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the aromatic ring and provides a key synthetic handle for further derivatization, such as amide bond formation or diazotization reactions. While specific literature on the reduction of this compound is not abundant, a patent for a related compound, 4-fluoro-2-nitrotoluene, describes the synthesis of 3-bromo-5-fluoro-2-methylbenzenamine. chemicalbook.com This suggests that similar reduction methodologies can be successfully applied to this compound.

Commonly employed methods for the reduction of aromatic nitro compounds are applicable and include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Chemical reduction methods using reagents such as tin(II) chloride in hydrochloric acid, or iron powder in acetic acid are also viable options. The choice of reducing agent can be critical to ensure chemoselectivity, preserving the bromo and fluoro substituents.

The resulting 2-bromo-4-fluoro-6-aminotoluene is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Table 1: Hypothetical Reduction of this compound

| Starting Material | Reagents and Conditions | Product | Potential Applications of Product |

| This compound | H₂, Pd/C, Ethanol (B145695), Room Temperature | 2-Bromo-4-fluoro-6-aminotoluene | Intermediate for amide synthesis, Sandmeyer reactions, synthesis of heterocyclic compounds. |

| This compound | Fe, NH₄Cl, Ethanol/Water, Reflux | 2-Bromo-4-fluoro-6-aminotoluene | Intermediate for diazonium salt formation and subsequent functionalization. |

| This compound | SnCl₂·2H₂O, HCl, Ethanol, Reflux | 2-Bromo-4-fluoro-6-aminotoluene | Precursor for the synthesis of substituted anilines and their derivatives. |

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions of the Bromo Group

The bromine atom on the aromatic ring is susceptible to substitution by various nucleophiles, particularly when activated by the electron-withdrawing nitro group. However, its position ortho to the nitro group and a methyl group may introduce steric hindrance. More commonly, the bromo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, a Suzuki coupling reaction with an arylboronic acid could be employed to introduce a new aryl or heteroaryl substituent at the 2-position, leading to the formation of biaryl compounds. Similarly, a Buchwald-Hartwig amination could be used to introduce a variety of primary or secondary amines. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Table 2: Potential Cross-Coupling Reactions of this compound

| Starting Material | Coupling Partner | Catalyst System | Product |

| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/Water | 2-Aryl-4-fluoro-6-nitrotoluene |

| This compound | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-(Alkenyl)-4-fluoro-6-nitrotoluene |

| This compound | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | N,N-Dialkyl-4-fluoro-6-nitro-2-toluidine |

Reactions Involving the Methyl Group

The methyl group on the aromatic ring can also be a site for functionalization. It can undergo oxidation to a carboxylic acid or be halogenated to introduce a reactive benzylic halide.

Oxidation of the methyl group to a carboxylic acid would yield 2-bromo-4-fluoro-6-nitrobenzoic acid. This transformation can typically be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting carboxylic acid provides another valuable functional group for further derivatization, such as esterification or conversion to an acid chloride.

Alternatively, the methyl group can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This would produce 2-bromo-4-fluoro-6-nitrobenzyl bromide, a reactive intermediate that can readily participate in nucleophilic substitution reactions to introduce a wide variety of functional groups at the benzylic position.

Table 3: Potential Derivatization of the Methyl Group of this compound

| Starting Material | Reagents and Conditions | Product | Potential Applications of Product |

| This compound | KMnO₄, H₂SO₄, Water, Heat | 2-Bromo-4-fluoro-6-nitrobenzoic acid | Intermediate for ester and amide synthesis. |

| This compound | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, Reflux | 2-(Bromomethyl)-1-bromo-5-fluoro-3-nitrobenzene | Alkylating agent for various nucleophiles. |

Spectroscopic Elucidation and Structural Characterization of 2 Bromo 4 Fluoro 6 Nitrotoluene and Its Derivatives

Vibrational Spectroscopy Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insight into the molecular structure, bonding, and functional groups present in a molecule. For complex molecules like 2-Bromo-4-fluoro-6-nitrotoluene, the vibrational spectra result from the collective motions of all atoms. The analysis is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities with high accuracy. researchgate.netnih.gov

Assignment of Characteristic Vibrational Modes and Band Analysis

While a complete experimental vibrational analysis for this compound is not extensively documented in the literature, a reliable assignment of its characteristic vibrational modes can be made by comparison with related substituted benzene (B151609) and toluene (B28343) derivatives. researchgate.netnih.gov The vibrational spectrum can be divided into several key regions corresponding to specific functional groups and skeletal modes.

Nitro (NO₂) Group Vibrations: The nitro group is a strong spectroscopic marker. It gives rise to two characteristic stretching vibrations: an asymmetric stretch (νₐₛ NO₂) typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch (νₛ NO₂) in the 1300-1370 cm⁻¹ region. scirp.orgspectrabase.com In addition, deformation (scissoring), rocking, wagging, and twisting modes of the NO₂ group are expected at lower frequencies. scirp.orgspectrabase.com

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ range. spectrabase.com The methyl (CH₃) group introduces its own set of characteristic vibrations, including symmetric and asymmetric stretching modes usually located between 2850 and 3000 cm⁻¹. Methyl deformation (scissoring) and rocking modes appear at lower wavenumbers, generally in the 1450-1375 cm⁻¹ and 1045 cm⁻¹ regions, respectively.

Carbon-Halogen and Carbon-Fluorine Vibrations: The C-F stretching vibration is known to be highly dependent on its environment but typically appears as a strong band in the IR spectrum between 1250 and 1020 cm⁻¹. The C-Br stretching vibration is found at much lower frequencies, usually in the 500-600 cm⁻¹ range, due to the larger mass of the bromine atom.

Ring Vibrations: The C-C stretching vibrations of the benzene ring typically appear in the 1400-1625 cm⁻¹ region. spectrabase.com The presence of multiple substituents with different electronic properties will influence the exact position and intensity of these bands. Ring breathing modes, which involve the symmetric expansion and contraction of the ring, are often strong in the Raman spectrum.

A summary of the expected vibrational modes and their approximate frequency ranges is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Typically weak to medium intensity. |

| Asymmetric CH₃ Stretch | ~2960 | |

| Symmetric CH₃ Stretch | ~2870 | |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong intensity in IR. |

| Symmetric NO₂ Stretch | 1300 - 1370 | Very strong intensity in IR. |

| C-C Ring Stretch | 1400 - 1625 | Multiple bands expected. |

| C-F Stretch | 1250 - 1020 | Strong intensity in IR. |

| C-Br Stretch | 500 - 600 | Found in the far-IR/low-frequency Raman region. |

| NO₂ Deformation/Rocking | 500 - 800 |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy is a powerful tool for analyzing the conformational landscape of flexible molecules. nih.govresearchgate.net In this compound, conformational flexibility primarily arises from the rotation of the methyl (CH₃) and nitro (NO₂) groups relative to the benzene ring.

The orientation of the nitro group can be influenced by steric hindrance from the adjacent bromo and methyl groups. Different rotational isomers (conformers) may exist, potentially separated by a low energy barrier. chemicalbook.com These conformers can, in principle, be distinguished by subtle shifts in their vibrational frequencies. For instance, the C-NO₂ stretching and deformation modes can be sensitive to the dihedral angle between the nitro group and the aromatic ring.

Similarly, the rotational position of the methyl group can give rise to different conformers. The frequencies of the methyl rocking and torsional modes are particularly sensitive to the steric environment. High-resolution vibrational spectroscopy, often performed in a supersonic jet or a cryogenic matrix to isolate molecules at low temperatures, can resolve the distinct spectral signatures of different conformers. researchgate.net While specific conformational studies on this compound are not available, analysis of related nitrotoluenes suggests that the barrier to methyl group rotation is typically low, but interactions with adjacent bulky substituents can create shallow potential energy wells corresponding to preferred orientations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete structural assignment of this compound can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, two distinct types of protons are present: those of the methyl group and those on the aromatic ring.

Experimental data obtained in a DMSO-d₆ solvent shows the following signals: a singlet at 2.41 ppm for the three methyl protons and two signals for the aromatic protons at 7.96 ppm and 8.02 ppm. chemicalbook.com

Methyl Protons (H-7): The methyl protons appear as a singlet at δ 2.41 ppm. The singlet nature indicates no coupling to adjacent protons, as expected. Its chemical shift is downfield from typical alkyl protons due to the influence of the aromatic ring.

Aromatic Protons (H-3 and H-5): The two aromatic protons are chemically non-equivalent and appear at δ 7.96 (H-5) and δ 8.02 (H-3). chemicalbook.com The significant downfield shift for both protons is a result of the strong deshielding effect of the electron-withdrawing nitro group and the halogens on the ring. The proton at the C-3 position is ortho to the nitro group and para to the fluorine, while the proton at the C-5 position is ortho to the fluorine and para to the nitro group. Both signals appear as a doublet of doublets, resulting from coupling to each other (ortho coupling, J ≈ 8.0 Hz) and to the fluorine atom at C-4 (meta or para coupling, J ≈ 2.4 Hz). chemicalbook.com

| Proton | Experimental δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CH₃ (H-7) | 2.41 | Singlet (s) | N/A |

| Ar-H (H-5) | 7.96 | Doublet of Doublets (dd) | 8.0, 2.4 |

| Ar-H (H-3) | 8.02 | Doublet of Doublets (dd) | 8.0, 2.4 |

Data sourced from ChemicalBook in DMSO-d₆ solvent. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected: one for the methyl carbon and six for the aromatic carbons.

No direct experimental spectrum for this compound is readily available. However, the chemical shifts can be predicted by analyzing the substituent effects (Br, F, NO₂, CH₃) based on data from analogous compounds like 2-bromo-4-nitrotoluene (B188816) and 2-bromo-4-fluorotoluene. chemicalbook.comoc-praktikum.de

Methyl Carbon (C-7): Expected to be the most upfield signal, likely in the 20-25 ppm range. nih.gov

Aromatic Carbons: The chemical shifts of the ring carbons are influenced by the complex interplay of inductive and resonance effects of the four different substituents.

C-4 (C-F): This carbon will show a large downfield shift due to the direct attachment of the highly electronegative fluorine atom and will appear as a doublet due to one-bond C-F coupling (¹JCF). It is expected to be the most downfield signal, likely >160 ppm.

C-6 (C-NO₂): The carbon bearing the nitro group will also be significantly deshielded, appearing in the region of 145-150 ppm.

C-2 (C-Br): The carbon attached to bromine is expected around 115-125 ppm. The "heavy atom effect" of bromine can sometimes lead to a less downfield shift than expected based on electronegativity alone.

C-1 (C-CH₃): This carbon's shift will be influenced by the ortho bromo and nitro groups and is predicted to be around 135-145 ppm.

C-3 and C-5: These carbons, bonded to hydrogen, will have their shifts determined by the cumulative effects of the substituents. They are expected in the 120-135 ppm range and will also show smaller C-F couplings.

| Carbon Atom | Predicted δ (ppm) Range | Notes on Substituent Effects |

| C-1 | 135 - 145 | Deshielded by ortho -Br and -NO₂. |

| C-2 | 115 - 125 | Attached to Bromine. |

| C-3 | 120 - 135 | Influenced by ortho -Br, para -CH₃, and meta -NO₂. Will show C-F coupling. |

| C-4 | > 160 | Attached to Fluorine, strong deshielding. Will show large ¹JCF coupling. |

| C-5 | 120 - 135 | Influenced by ortho -F, para -NO₂, and meta -CH₃. Will show C-F coupling. |

| C-6 | 145 - 150 | Attached to Nitro group, strongly deshielded. |

| C-7 (-CH₃) | 20 - 25 | Most upfield signal. |

Note: These are predicted values based on substituent effects observed in related compounds.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies

¹⁹F NMR is highly sensitive to the electronic environment around the fluorine nucleus and provides valuable structural information. ucsb.edu The chemical shift of the single fluorine atom in this compound is expected to be influenced by the other substituents on the ring.

Direct ¹⁹F NMR data for this specific isomer is not available. However, the typical chemical shift range for aryl fluorides (Ar-F) is between -100 and -170 ppm relative to CFCl₃. spectrabase.com For 4-fluorotoluene, the chemical shift is around -116 ppm, while for C₆H₅F it is -113.5 ppm. spectrabase.com The presence of a strong electron-withdrawing nitro group para to the fluorine would be expected to shift the resonance downfield (less negative). Conversely, the ortho-bromo and meta-methyl groups will also contribute to the final chemical shift. The signal in the ¹⁹F spectrum would appear as a multiplet due to coupling with the two ortho protons (H-3 and H-5) and potentially a smaller long-range coupling to the methyl protons.

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry provides a powerful tool for the structural elucidation of organic compounds by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments upon ionization. For this compound, the analysis of its mass spectrum, even if predicted, offers significant insights into its molecular structure and stability.

The molecular formula of this compound is C7H5BrFNO2, with a monoisotopic mass of approximately 232.94878 Da. uni.lu In a typical mass spectrometry experiment using a soft ionization technique, the molecular ion peak [M]+• would be observed at this m/z value. Due to the presence of bromine, a characteristic isotopic pattern would be expected, with a significant M+2 peak of nearly equal intensity to the molecular ion peak, corresponding to the 79Br and 81Br isotopes.

Predicted collision cross-section (CCS) values for various adducts of this compound provide further information for its identification. uni.lu These values, calculated for different adducts, can be compared with experimental data if available.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]+ | 233.95606 | 141.5 |

| [M+Na]+ | 255.93800 | 145.7 |

| [M+NH4]+ | 250.98260 | 146.1 |

| [M+K]+ | 271.91194 | 147.7 |

| [M-H]- | 231.94150 | 142.2 |

| [M]+ | 232.94823 | 141.0 |

| [M]- | 232.94933 | 141.0 |

Table 1: Predicted m/z and Collision Cross Section (CCS) values for adducts of this compound. Data sourced from PubChem. uni.lu

The fragmentation of this compound is expected to follow pathways characteristic of nitrotoluene derivatives. A key fragmentation pathway for ortho-nitrotoluenes is the "ortho effect," which involves an intramolecular hydrogen transfer from the methyl group to the nitro group, leading to the loss of a hydroxyl radical (•OH) and the formation of a fragment ion with m/z 120 in the case of o-nitrotoluene. researchgate.net For this compound, a similar loss of •OH would result in a fragment ion at m/z 216.

Other likely fragmentation pathways include the loss of the nitro group (-NO2, 46 Da) to give a fragment at m/z 187, or the loss of a bromine atom (-Br, 79/81 Da) to yield a fragment around m/z 154. Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) or hydrofluoric acid (HF, 20 Da). The presence of the electron-withdrawing fluorine and nitro groups, along with the bromine atom, will influence the stability of the resulting fragment ions and thus the relative intensities of the corresponding peaks in the mass spectrum.

X-ray Crystallography and Solid-State Structural Analysis

As of the current literature survey, there is no publicly available single-crystal X-ray diffraction data for this compound. Therefore, a definitive analysis of its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, cannot be presented.

However, based on the molecular structure of this compound, several features can be predicted to influence its crystal packing. The molecule is a substituted toluene, and its solid-state structure would be determined by a balance of various intermolecular forces. These would include van der Waals forces, dipole-dipole interactions arising from the polar C-F, C-Br, and C-NO2 bonds, and potentially weak C-H···O and C-H···F hydrogen bonds.

The presence of the bulky bromine atom and the nitro group ortho to the methyl group will likely induce some steric strain, potentially leading to a non-planar arrangement of the nitro group with respect to the benzene ring. The crystal packing will likely be influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. The fluorine atom, with its high electronegativity, could also participate in intermolecular interactions, further influencing the crystal lattice. A detailed understanding of the solid-state architecture of this compound and its derivatives awaits experimental determination through X-ray crystallography.

Theoretical and Computational Chemistry of 2 Bromo 4 Fluoro 6 Nitrotoluene

Quantum Chemical Calculations (DFT, HF, MP2)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Bromo-4-fluoro-6-nitrotoluene at the atomic level. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory of the second order (MP2) are standard tools for these investigations.

DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying nitroaromatic compounds. researchgate.netnih.gov The choice of basis set, such as the 6-311++G(d,p), is crucial for accurately describing the electron distribution, especially in a molecule with heavy atoms like bromine and electronegative atoms like fluorine and oxygen. researchgate.net HF provides a baseline ab initio approach, while MP2 incorporates electron correlation effects, offering a higher level of theory for more precise energy and property calculations.

Geometry Optimization and Molecular Structure Prediction

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms. For this compound, this process would involve finding the minimum energy conformation of the molecule. The toluene (B28343) backbone, with its methyl group, and the three different substituents (bromo, fluoro, and nitro groups) on the benzene (B151609) ring, creates a complex potential energy surface.

Computational studies on similar substituted toluenes and benzenes indicate that the planarity of the benzene ring is largely maintained. researchgate.netresearchgate.net However, the substituents will cause minor distortions in the ring angles from the ideal 120 degrees of a perfect hexagon. The bond lengths and angles are influenced by the electronic effects of the substituents. For instance, the C-N bond of the nitro group and the C-Br and C-F bonds will have characteristic lengths that can be precisely predicted using methods like DFT with an appropriate basis set. The orientation of the nitro group relative to the plane of the benzene ring and the rotational barrier of the methyl group are also key structural parameters determined through these calculations.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| C-Br Bond Length | ~1.88 Å |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.48 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-H (methyl) Bond Lengths | ~1.09 Å |

| C-C-C (ring) Bond Angles | ~118° - 122° |

| O-N-O Bond Angle | ~125° |

Note: These are typical values expected based on calculations of similar molecules and are for illustrative purposes.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

Understanding the electronic structure is key to predicting the chemical behavior of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For nitroaromatic compounds, the HOMO is typically localized on the substituted benzene ring, while the LUMO is often centered on the electron-withdrawing nitro group. rsc.org A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For this compound, the presence of the strongly electron-withdrawing nitro group, along with the inductive effects of the halogens, is expected to result in a relatively low LUMO energy and a significant HOMO-LUMO gap, influencing its electrophilic and nucleophilic interactions.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative electrostatic potential, associated with electron-rich areas that are susceptible to electrophilic attack, while blue regions indicate positive potential, corresponding to electron-poor areas prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors. The regions around the hydrogen atoms of the methyl group and the aromatic ring would exhibit a more positive potential.

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic delocalization within the molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu In this compound, NBO analysis would quantify the hyperconjugative interactions between the sigma (σ) bonds of the methyl group and the pi (π) system of the benzene ring, as well as the delocalization of electron density from the lone pairs of the fluorine, bromine, and oxygen atoms into the aromatic system and the nitro group's antibonding orbitals. These interactions are crucial for understanding the stability and reactivity of the molecule. rsc.org

Table 2: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -3.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Dipole Moment | ~ 3.5 D |

Note: These are estimated values based on trends observed in similar molecules and are for illustrative purposes.

Prediction and Scaling of Spectroscopic Parameters

Quantum chemical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model. Vibrational frequencies (Infrared and Raman spectra) can be calculated, though the harmonic frequencies obtained are often systematically higher than experimental values. To improve agreement, they are typically scaled using empirical scaling factors. researchgate.net The analysis of the vibrational modes provides a detailed assignment of the observed spectral bands to specific atomic motions, such as C-H stretches, C=C ring vibrations, and the characteristic symmetric and asymmetric stretches of the NO2 group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.) can be computed. These calculations help in the assignment of complex spectra and can be a powerful tool for structure elucidation.

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. semanticscholar.orgkoreascience.kr For this compound, MD simulations could be used to study the conformational flexibility, particularly the rotation of the methyl and nitro groups.

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This requires a force field, a set of parameters that describe the potential energy of the system. While standard force fields exist for common organic molecules, a specific parameterization might be necessary for a highly substituted molecule like this to accurately model the inter- and intramolecular interactions. researchgate.net MD simulations can provide insights into how the molecule behaves in different environments, such as in various solvents or at different temperatures, and can reveal the preferred conformations and the energy barriers between them. researchgate.net

Structure-Reactivity Relationships from Computational Models

By systematically studying a series of related molecules, computational models can establish Quantitative Structure-Reactivity Relationships (QSRR) . chemrxiv.org For nitroaromatic compounds, properties derived from quantum chemical calculations, such as the HOMO-LUMO gap, atomic charges, and MEP, can be correlated with experimentally observed reactivity. nih.govresearchgate.net

For this compound, computational models could predict its reactivity in various chemical transformations. For example, the sites most susceptible to nucleophilic or electrophilic attack can be identified from the MEP and frontier molecular orbital analysis. The influence of the bromo, fluoro, and nitro substituents on the reactivity of the aromatic ring can be quantified, providing a theoretical basis for understanding and predicting the outcomes of reactions like nucleophilic aromatic substitution or further electrophilic substitution.

Mechanistic Predictions via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that are often difficult to observe experimentally. numberanalytics.com For this compound, computational methods can be used to predict the mechanisms of various reactions.

For instance, the thermal decomposition of nitrotoluenes has been a subject of computational studies. rsc.orgnih.gov These studies often reveal multiple competing pathways, such as the homolytic cleavage of the C-NO2 bond to form radicals, or intramolecular hydrogen abstraction from the methyl group by the nitro group, leading to the formation of different products. nih.gov By calculating the activation energies for these different pathways using methods like DFT, the most likely decomposition mechanism under specific conditions can be predicted. Similarly, the mechanisms of synthetic reactions involving this molecule, such as nucleophilic substitution or cross-coupling reactions, can be investigated to understand the role of catalysts and the factors controlling regioselectivity and stereoselectivity.

Advanced Applications of 2 Bromo 4 Fluoro 6 Nitrotoluene in Synthetic Chemistry

Precursor in Complex Organic Compound Synthesis

2-Bromo-4-fluoro-6-nitrotoluene serves as a crucial starting material in the multi-step synthesis of elaborate organic compounds. Its utility stems from the ability to selectively functionalize the different reactive sites on the aromatic ring.

Construction of Fluorinated Biaryl Systems (e.g., Suzuki-Miyaura Cross-Coupling Reactions)

The presence of a bromine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for creating biaryl systems, which are common motifs in medicinally active compounds and advanced materials. nih.gov

In a typical Suzuki-Miyaura reaction, the bromine atom of this compound is replaced by an aryl or heteroaryl group from an organoboron reagent, such as a boronic acid or a trifluoroborate salt. nih.gov This reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle. nih.govresearchgate.net The reaction conditions can be optimized by carefully selecting the palladium catalyst, ligand, base, and solvent to achieve high yields and selectivity. mdpi.com

The resulting fluorinated biaryl compounds are of significant interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties. researchgate.net

Table 1: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 2-Phenyl-4-fluoro-6-nitrotoluene |

Synthesis of Organophosphorus Compounds and other Specialized Analogs

The reactivity of this compound extends to the synthesis of organophosphorus compounds. mdpi.com These compounds are a diverse class of molecules with a wide range of applications, including in catalysis, materials science, and as ligands for metal complexes. researchgate.netunibo.it

One common method for introducing a phosphorus group is through a reaction with a phosphine (B1218219) or a phosphite. For instance, the bromine atom can be displaced by a phosphine nucleophile in a substitution reaction. Subsequent transformations of the nitro group and the methyl group can then be carried out to generate a variety of specialized organophosphorus analogs. The synthesis of these compounds often involves multi-step sequences that take advantage of the differential reactivity of the functional groups present in the starting material. mdpi.com

Building Block for Heterocyclic Systems and Novel Scaffolds

The strategic placement of the bromo, fluoro, and nitro groups on the toluene ring makes this compound a valuable building block for the synthesis of heterocyclic systems. researchgate.net Heterocycles are cyclic compounds containing at least two different elements as members of its ring(s) and are fundamental components of many natural products, pharmaceuticals, and functional materials.

The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. For example, the resulting aniline (B41778) derivative can react with various electrophiles to construct a wide array of heterocyclic scaffolds. The fluorine atom can also influence the reactivity and regioselectivity of these cyclization reactions, leading to the formation of novel fluorinated heterocyclic compounds. researchgate.net

Role as an Intermediate in Medicinal Chemistry Synthesis

This compound plays a significant role as an intermediate in the synthesis of medicinally relevant molecules. chemicalbook.com The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. researchgate.net

This compound serves as a key precursor for the synthesis of various pharmaceutical agents. For instance, it is used in the preparation of Remibrutinib, a drug currently in clinical development for the treatment of chronic urticaria. chemicalbook.com The synthesis of such complex molecules often involves a series of transformations where the bromo, fluoro, and nitro groups are sequentially modified to build the final drug structure. Another example is its use in the preparation of fluorinated indole (B1671886) compounds, which are known to possess a variety of important biological activities. guidechem.com

Application in Materials Science and Polymer Chemistry

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for applications in materials science and polymer chemistry. The presence of the electron-withdrawing nitro and fluoro groups can significantly influence the electronic properties of molecules, making them useful in the design of organic electronic materials.

Furthermore, the bromo functionality allows for the incorporation of this unit into polymer chains through polymerization reactions, such as Suzuki-Miyaura polycondensation. This can lead to the creation of novel polymers with tailored thermal, optical, and electronic properties. The resulting fluorinated and nitrated polymers could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as high-performance engineering plastics.

Environmental and Toxicological Considerations in Research Contexts for 2 Bromo 4 Fluoro 6 Nitrotoluene

Environmental Fate and Transport Studies

Soil Adsorption and Mobility Characteristics

The mobility of organic compounds in soil is largely governed by their adsorption to soil particles. Compounds with high adsorption coefficients tend to be less mobile and may accumulate in the soil, while those with low adsorption are more likely to leach into groundwater. For nitroaromatic compounds, soil properties such as organic carbon content and pH play a significant role in their adsorption. For instance, studies on the explosive NTO (3-nitro-1,2,4-triazol-5-one) have shown minimal adsorption in various soils, with an inverse relationship between adsorption coefficients and soil pH. nih.gov This suggests that under certain soil conditions, nitroaromatic compounds could be mobile. Given the polar nature of the nitro group and the presence of halogens in 2-Bromo-4-fluoro-6-nitrotoluene, its mobility would likely be influenced by these factors, though specific data remains to be determined.

Biodegradation Pathways and Rates

The biodegradation of nitroaromatic compounds is a key process in their environmental dissipation. These compounds are generally considered recalcitrant due to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring. solubilityofthings.com However, various microorganisms have evolved pathways to degrade them. solubilityofthings.comnih.govnumberanalytics.com

Bacterial degradation of nitroaromatic compounds can proceed through several mechanisms:

Reduction of the nitro group: This is a common initial step, where the nitro group is reduced to a nitroso, hydroxylamino, and ultimately an amino group. nih.gov

Oxidative removal of the nitro group: Monooxygenase or dioxygenase enzymes can introduce oxygen atoms into the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov

Reductive dehalogenation: The halogen atom can be removed, followed by the oxidative removal of the nitro group. solubilityofthings.com

Fungi, such as Phanerochaete chrysosporium, have also demonstrated the ability to mineralize nitroaromatic compounds like 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene. nih.govnih.gov Mycoremediation studies on halogenated nitrophenols have shown that fungi like Caldariomyces fumago can effectively degrade these compounds, significantly reducing their toxicity. mdpi.com

For this compound, it is plausible that biodegradation would involve a combination of these pathways, including the reduction of the nitro group and potential dehalogenation. The specific rates and dominant pathways would depend on the microbial communities present and the environmental conditions.

Ecotoxicological Impact Assessments

Nitroaromatic compounds are recognized for their potential toxicity to a wide range of organisms. nih.govresearchgate.net Their toxic effects can include mutagenicity and carcinogenicity. solubilityofthings.comresearchgate.net The toxicity of these compounds can be influenced by the number and position of nitro groups and the presence of other substituents on the aromatic ring. solubilityofthings.com

Quantitative structure-activity relationship (QSAR) studies on nitroaromatic compounds have been used to predict their toxicity to algae. nih.gov These studies indicate that the toxicity can be related to the compound's hydrophobicity and its susceptibility to one-electron reduction. nih.gov While specific ecotoxicological data for this compound is not available, the general toxicity of the nitroaromatic class suggests that it should be handled with care to prevent environmental release. Studies on related compounds, such as 2,6-dibromo-4-nitrophenol, have highlighted their high cytotoxicity and genotoxicity. nih.gov

General Ecotoxicity of Nitroaromatic Compounds

| Compound Class | Observed Effects | Affected Organisms | Reference |

|---|---|---|---|

| Nitroaromatic Compounds | Toxicity, Mutagenicity, Carcinogenicity | General (microorganisms, algae, fish, invertebrates) | solubilityofthings.comnih.govresearchgate.net |

| Dinitrobenzenes, Multiply Chlorinated Nitrobenzenes | Potential for oxidative stress | Algae (predicted) | nih.gov |

| 2,6-dibromo-4-nitrophenol | High cytotoxicity and genotoxicity | Not specified | nih.gov |

Responsible Research Practices and Waste Management in Chemical Synthesis

The responsible conduct of research is paramount in chemical synthesis to ensure the safety of researchers and the protection of the environment. solubilityofthings.comsolubilityofthings.com This involves a commitment to ethical principles such as honesty, integrity, and responsibility. solubilityofthings.com

Key aspects of responsible research practices include:

Hazard Identification and Risk Assessment: Before beginning any synthesis, a thorough assessment of the potential hazards of all reactants, intermediates, and products must be conducted. solubilityofthings.com

Implementation of Safety Protocols: This includes the use of appropriate personal protective equipment (PPE), working in well-ventilated areas, and having emergency procedures in place. solubilityofthings.com

Green Chemistry Principles: Whenever possible, synthetic routes should be designed to minimize waste, use less hazardous chemicals, and be energy efficient. solubilityofthings.com

Transparency and Reproducibility: Research methodologies and findings should be reported transparently to ensure that results can be reproduced and validated. solubilityofthings.com

Proper waste management is a critical component of responsible chemical research. epa.gov For a compound like this compound, which is a halogenated nitroaromatic, specific waste disposal protocols must be followed.

Waste Management Guidelines for Halogenated Nitroaromatic Compounds

| Waste Type | Recommended Disposal Method | Governing Regulations/Guidelines |

|---|---|---|

| Solid Waste (contaminated labware, PPE) | Segregated and labeled as hazardous chemical waste. Disposal through a certified hazardous waste management service. | Resource Conservation and Recovery Act (RCRA) |

| Liquid Waste (reaction mixtures, solvents) | Collected in designated, labeled, and sealed containers. Segregated based on chemical compatibility. Disposal through a certified hazardous waste management service. | Resource Conservation and Recovery Act (RCRA) |

| Aqueous Waste | May require treatment to remove or destroy the hazardous compound before disposal. Treatment technologies can include carbon adsorption or advanced oxidation processes. | Clean Water Act (CWA) and local wastewater regulations |

In a research laboratory setting, all waste streams must be properly segregated to avoid incompatible mixtures and to ensure that they are managed in the most cost-effective and environmentally sound manner. epa.gov For instance, non-hazardous waste mixed with hazardous waste must be managed as hazardous waste. epa.gov All personnel handling such chemicals must receive adequate training on their hazards and the proper disposal procedures. epa.gov

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Bromo-4-fluoro-6-nitrotoluene, and how can they inform experimental design?

- Answer : The compound (CAS 10472-88-5) has a molecular weight of 235.01 g/mol, melting point (mp) 38–40°C, boiling point (bp) 143°C, and density 1.615 g/cm³ . These properties guide solvent selection (e.g., high-polarity solvents for recrystallization), reaction temperature limits (avoid exceeding bp to prevent decomposition), and storage conditions (cool, dry environments to prevent degradation). Safety considerations include its flammability (flash point 113°C) and irritation hazards (R36/37/38) .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., bromo, fluoro, nitro groups) and distinguish regioisomers. Mass spectrometry (MS) can validate molecular weight (m/z ~235) and fragmentation patterns. IR spectroscopy identifies functional groups (e.g., nitro C-NO₂ stretch at ~1520 cm⁻¹). Cross-referencing with computational vibrational spectra (DFT) improves accuracy .

Q. How can researchers safely handle this compound during synthesis?

- Answer : Use fume hoods, nitrile gloves, and eye protection (S26-37/39). Store at 0–6°C in airtight containers to prevent sublimation. Avoid incompatible materials (strong oxidizers, bases) due to nitro group reactivity. Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic aromatic substitution?

- Answer : DFT calculations (e.g., B3LYP functional ) model electron density distributions to identify reactive sites. The nitro group’s electron-withdrawing effect directs substitution to the para position relative to bromine. Compare Fukui indices (electrophilicity) and HOMO-LUMO gaps to experimental kinetic data to validate predictions .

Q. What strategies resolve contradictions between experimental and computational data on molecular geometry?

- Answer : Discrepancies in bond lengths or angles may arise from approximations in DFT exchange-correlation functionals. Use hybrid functionals (e.g., incorporating exact exchange ) to improve accuracy. Cross-validate with X-ray crystallography or electron diffraction data. For example, compare computed vs. observed dihedral angles of the nitro group .

Q. What challenges arise in synthesizing derivatives like 4-Bromo-2-fluorophenylboronic acid from this compound?

- Answer : Direct borylation requires palladium catalysts (e.g., Miyaura borylation) but may compete with nitro group reduction. Protect the nitro group via hydrogenation to amine before functionalization. Optimize reaction conditions (e.g., temperature <80°C, anhydrous solvents) to prevent debromination .

Q. How can Batcho-Leimgruber indole synthesis be adapted to create fluorinated indole derivatives?

- Answer : Use this compound as a precursor for indole formation. Reduce the nitro group to amine (e.g., H₂/Pd-C), then condense with β-ketoesters. The fluorine atom stabilizes intermediates via resonance, but steric hindrance from bromine may require longer reaction times (48–72 hrs) .

Methodological Guidelines

- Experimental Reproducibility : Report detailed conditions (solvent purity, catalyst loading, temperature gradients) to mitigate variability. For DFT studies, specify basis sets (e.g., 6-31G*) and solvation models .

- Data Contradiction Analysis : Use multivariate regression to isolate factors (e.g., substituent effects) influencing reaction yields. Compare with analogous compounds (e.g., 4-Bromo-2-chlorotoluene ) to identify outliers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.